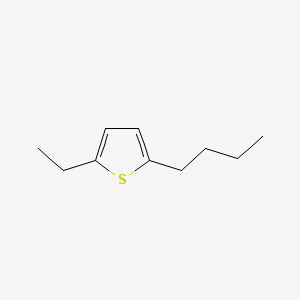

2-Butyl-5-ethylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-3-5-6-10-8-7-9(4-2)11-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAPMLHUSQJCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334660 | |

| Record name | 2-Butyl-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54411-06-2 | |

| Record name | 2-Butyl-5-ethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54411-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene, 2-butyl-5-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 2 Butyl 5 Ethylthiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus

Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. The thiophene ring is more reactive than benzene (B151609) in EAS reactions, often proceeding under milder conditions. pearson.comchemenu.com Substitution typically occurs at the positions adjacent to the sulfur atom (alpha-positions, C2 and C5) due to the ability of the sulfur to stabilize the cationic intermediate. pearson.com In 2-Butyl-5-ethylthiophene, these positions are already occupied by the alkyl groups. Consequently, electrophilic attack is directed to the available beta-positions (C3 and C4). The directing influence of the two existing alkyl groups determines the regioselectivity of these reactions.

Halogenation of thiophenes is a facile reaction that can be achieved with various halogenating agents. For 2,5-dialkylthiophenes like this compound, halogenation occurs at one of the two vacant beta-positions. The regioselectivity is influenced by the steric hindrance and electronic effects of the C2 and C5 alkyl groups.

Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, often initiated in solvents like acetic acid or tetrahydrofuran (B95107). jcu.edu.au The reaction proceeds via the typical EAS mechanism where the halogen acts as the electrophile. masterorganicchemistry.com

The directing effects of the butyl and ethyl groups favor substitution at the adjacent beta-positions. The larger steric bulk of the n-butyl group compared to the ethyl group may direct the incoming electrophile to the C4 position, which is adjacent to the less bulky ethyl group. However, the precise product distribution depends on the specific reaction conditions and the nature of the halogenating agent. For instance, studies on the halogenation of other unsymmetrically substituted 2,5-dialkylthiophenes have shown that mixtures of 3-halo and 4-halo isomers are often formed. jcu.edu.au

Table 1: Representative Halogenation Reactions on Substituted Thiophenes

| Starting Material | Reagent | Product(s) | Observations |

|---|---|---|---|

| 3-Hexylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-hexylthiophene | Selective bromination at the vacant alpha-position. jcu.edu.au |

| 3-Hexylthiophene | N-Iodosuccinimide (NIS) | 3-Hexyl-2,5-diiodothiophene | Di-substitution occurs with stronger halogenating conditions. jcu.edu.au |

This table presents generalized findings for alkylated thiophenes to illustrate expected reactivity patterns for this compound.

Friedel-Crafts acylation and alkylation are fundamental C-C bond-forming reactions in aromatic chemistry. masterorganicchemistry.comganeshremedies.com For thiophenes, these reactions are typically carried out using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a potent electrophile from an acyl halide or alkyl halide. masterorganicchemistry.comganeshremedies.com

Acylation: Acylation of this compound with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid would introduce an acyl group onto the thiophene ring. As with halogenation, the reaction will occur at either the C3 or C4 position. The product is an alkylated thienyl ketone. The deactivating nature of the newly introduced acyl group generally prevents further acylation reactions. mnstate.edu

Alkylation: Friedel-Crafts alkylation introduces an additional alkyl group. A significant drawback of this reaction is the potential for polyalkylation, as the newly added alkyl group further activates the ring towards subsequent electrophilic attack. mnstate.edu Another challenge is the possibility of carbocation rearrangements in the alkylating agent, leading to a mixture of products. masterorganicchemistry.com For this compound, alkylation would yield a tri-substituted thiophene, with the new alkyl group at a beta-position.

Table 2: General Conditions for Friedel-Crafts Reactions on Aromatic Rings

| Reaction Type | Reagent | Catalyst | Product Type | Key Features |

|---|---|---|---|---|

| Acylation | Acyl Halide (RCOCl) or Anhydride | Lewis Acid (e.g., AlCl₃) | Ketone (Ar-COR) | Product is less reactive than starting material; no polyacylation. mnstate.edu |

Oxidation and Reduction Transformations of Alkylated Thiophenes

Reactions involving the sulfur atom or the modification of the alkyl side chains are also crucial aspects of the chemistry of this compound.

The sulfur atom in the thiophene ring can be oxidized to form a thiophene-1-oxide (sulfoxide) and subsequently a thiophene-1,1-dioxide (sulfone). wikipedia.org This transformation significantly alters the electronic properties of the ring, converting the electron-rich thiophene into an electron-poor system.

The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rhhz.netresearchgate.net The reaction is stepwise: controlled oxidation yields the sulfoxide (B87167), while more vigorous conditions or an excess of the oxidizing agent leads to the sulfone. jchemrev.com Studies on various sulfides have shown that the choice of solvent and catalyst can control the selectivity between the sulfoxide and sulfone. rhhz.netpsu.edu For example, using H₂O₂ with a tantalum carbide catalyst can selectively produce sulfoxides, whereas a niobium carbide catalyst favors the formation of sulfones. organic-chemistry.org These oxidized derivatives are valuable intermediates in organic synthesis. jchemrev.com

Table 3: Oxidation of Thiophene Derivatives

| Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Aromatic Sulfides | H₂O₂ / Silica-based tungstate (B81510) | Sulfoxides or Sulfones | organic-chemistry.org |

| Thiophene | Trifluoroperacetic acid | Thiophene-S-oxide and Thiophene-S,S-dioxide | wikipedia.org |

The synthesis of specifically substituted thiophenes like this compound can be achieved through various routes. One versatile method involves the construction and subsequent modification of side chains. For instance, a related compound, 2-Butyl-5-ethynylthiophene, can be synthesized, which contains a terminal alkyne (a carbon-carbon triple bond). smolecule.com This ethynyl (B1212043) group can serve as a precursor to the ethyl group.

The reduction of the alkynyl group to an alkyl group can be accomplished through catalytic hydrogenation. This process typically involves reacting the alkynylthiophene with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction proceeds in two stages: the alkyne is first reduced to an alkene, which is then rapidly reduced to the corresponding alkane.

Reaction Pathway: 2-Butyl-5-ethynylthiophene → [H₂, Catalyst] → 2-Butyl-5-vinylthiophene → [H₂, Catalyst] → this compound

This synthetic strategy allows for the introduction of diverse functional groups via the reactive triple bond before the final reduction step. Alternatively, this compound has been synthesized by the alkylation of 2-ethylthiophene (B1329412) with n-butyllithium followed by 1-butyl bromide. uu.nl

Polymerization and Oligomerization Studies

Thiophenes are well-known building blocks for conducting polymers, most notably polythiophenes. wikipedia.org Polymerization typically involves the oxidative coupling of thiophene monomers at their 2- and 5-positions to create a conjugated polymer backbone. wikipedia.orgacs.org

However, for this compound, this standard polymerization pathway is blocked because both the C2 and C5 positions are substituted with alkyl groups. The absence of a hydrogen atom at these positions prevents the necessary C-C bond formation required for creating a linear polythiophene chain. Consequently, this compound is not expected to undergo polymerization under typical oxidative conditions. A safety data sheet for the compound indicates that hazardous polymerization does not occur, which supports this chemical rationale. thermofisher.com

While linear polymerization is not feasible, oligomerization (formation of short chains) or other modes of coupling under forcing conditions cannot be entirely ruled out, but they are not characteristic reactions for this type of 2,5-disubstituted thiophene.

Thermal Decomposition and Unimolecular Pyrolysis Mechanisms

For thiophene itself, theoretical studies indicate that the unimolecular pyrolysis is primarily initiated by hydrogen migrations within the ring, rather than direct C-S bond cleavage. acs.org The main decomposition pathways lead to the formation of products like thioketene (B13734457) (SC₂H₂) and ethyne (B1235809) (C₂H₂), along with radicals such as the thioformyl (B1219250) radical (HCS). acs.org

The presence of alkyl substituents like butyl and ethyl groups on the thiophene ring introduces new, lower-energy decomposition pathways. The C-C bonds within the alkyl side chains, particularly the β-bond to the ring, are weaker than the bonds of the aromatic ring itself. Therefore, the thermal decomposition of this compound would likely be initiated by the cleavage of these side chains.

Potential initiation steps include:

Homolytic Cleavage : Fission of the C-C bonds in the butyl or ethyl side chains to produce alkyl radicals and a thiophenyl radical.

Ring Rupture : Following or in concert with side-chain fragmentation, the thiophene ring itself would decompose. The mechanisms for thiophene ring pyrolysis suggest that C-S bond fission, while having a high energy barrier, contributes to the formation of various sulfur-containing species. acs.org

The expected products from the pyrolysis of this compound would include a complex mixture of smaller hydrocarbons (from the side chains), H₂S, CS₂, and various thiophenic fragments. researchgate.net Thermal decomposition can lead to the release of irritating gases and vapors. fishersci.nothermofisher.com

Reactions with Reactive Oxygen Species (e.g., Singlet Oxygen)

Thiophenes are known to react with reactive oxygen species, particularly singlet oxygen (¹O₂). researchgate.netnih.gov Free alkylated thiophenes typically undergo a [4+2] cycloaddition (a Diels-Alder type reaction) with singlet oxygen. nih.gov In this reaction, the thiophene ring acts as the diene.

The proposed mechanism for the reaction of this compound with singlet oxygen is as follows:

[4+2] Cycloaddition : Singlet oxygen adds across the diene system of the thiophene ring to form an unstable endoperoxide intermediate, sometimes referred to as a thiaozonide. nih.govresearchgate.net The rate of this reaction is influenced by the electronic properties of the thiophene; electron-donating alkyl groups generally increase the reactivity towards the electrophilic singlet oxygen. researchgate.net

Decomposition of the Intermediate : The endoperoxide intermediate is highly unstable and rapidly decomposes. This decomposition typically involves the extrusion of sulfur monoxide (SO) or rearrangement to other products. researchgate.net

For 2,5-dialkylthiophenes, the reaction with singlet oxygen in methanol (B129727) has been shown to yield products like sulfines or diones, depending on the specific alkyl groups. researchgate.net For example, the photo-oxidation of 2,5-dimethylthiophene (B1293386) yields primarily a sulfine, whereas 2,5-di-tert-butylthiophene (B157752) yields a diketone. researchgate.net These outcomes suggest that the steric and electronic properties of the alkyl substituents influence the decomposition pathway of the initial peroxide adduct. Given the structure of this compound, a mixture of such products could be expected. This reactivity highlights a potential degradation pathway for the compound and its corresponding polymer under exposure to light and oxygen, which can generate singlet oxygen. nih.gov

Spectroscopic and Advanced Characterization Techniques for 2 Butyl 5 Ethylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 2-butyl-5-ethylthiophene provides distinct signals corresponding to the protons in different chemical environments. The aromatic protons on the thiophene (B33073) ring typically appear in the range of δ 6.0-8.0 ppm. Specifically, for substituted thiophenes, the protons at positions 3 and 4 would exhibit characteristic chemical shifts and coupling patterns. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, while the butyl group protons would show a more complex pattern of a triplet for the terminal methyl group and multiplets for the three methylene groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the thiophene ring resonate in the aromatic region, typically between δ 120-145 ppm. The signals for the aliphatic side chains, the butyl and ethyl groups, would appear in the upfield region of the spectrum. The specific chemical shifts of the thiophene carbons are influenced by the electronic effects of the alkyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene Ring Protons | 6.5 - 7.5 | 120 - 145 |

| Ethyl -CH₂- | ~2.8 (quartet) | 20 - 30 |

| Ethyl -CH₃ | ~1.3 (triplet) | 10 - 20 |

| Butyl -CH₂- (α to ring) | ~2.7 (triplet) | 30 - 40 |

| Butyl -CH₂- (β, γ) | 1.3 - 1.7 (multiplets) | 20 - 35 |

| Butyl -CH₃ | ~0.9 (triplet) | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed. ipb.ptunimelb.edu.au These experiments are crucial for complex molecules where 1D spectra may have overlapping signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons of the ethyl group (-CH₂- and -CH₃) and within the butyl chain. It would also help in assigning the protons on the thiophene ring by showing their coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the thiophene ring protons would show cross-peaks with their corresponding ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the points of attachment of the alkyl chains to the thiophene ring. For example, correlations would be observed between the α-protons of the butyl and ethyl groups and the C2 and C5 carbons of the thiophene ring, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. While less critical for a relatively simple molecule like this compound, it can be used to confirm through-space interactions between the alkyl side chains and the thiophene ring protons.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

MS and GC-MS are powerful analytical techniques for determining the molecular weight and fragmentation patterns of compounds, as well as for analyzing mixtures.

Mass spectrometry of this compound would reveal its molecular weight. sigmaaldrich.com The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₀H₁₆S, which is 168.30 g/mol . sigmaaldrich.comuni.lu

Electron impact (EI) ionization, a common technique used in MS, would cause the molecule to fragment in a predictable manner. The fragmentation pattern provides structural information. For alkylthiophenes, a characteristic fragmentation is the cleavage of the C-C bond beta to the thiophene ring (benzylic cleavage), leading to the formation of a stable thienyl-methyl cation. For this compound, this would result in prominent fragment ions. The loss of a propyl radical from the butyl group would generate a significant peak at m/z 125. Similarly, the loss of a methyl radical from the ethyl group would produce a peak at m/z 153. Other fragments corresponding to the loss of the entire butyl or ethyl group would also be expected. libretexts.orguu.nl

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 139 | [M - C₂H₅]⁺ |

| 125 | [M - C₃H₇]⁺ |

| 111 | [M - C₄H₉]⁺ |

Note: The relative intensities of the peaks can vary based on the MS instrument and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of complex mixtures containing this compound. scispace.commdpi.comrestek.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. gcms.cz Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification.

This technique is crucial for:

Purity Assessment: GC-MS can detect and identify any impurities present in a sample of this compound. epa.gov The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Mixture Analysis: In environmental or industrial samples, this compound may be present alongside other alkylated thiophenes and related sulfur compounds. scispace.com GC-MS allows for the separation and identification of each individual component in such complex matrices. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification. scispace.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. utdallas.edu This technique is particularly useful for identifying the functional groups present in a molecule. libretexts.orglibretexts.org

For this compound, the IR spectrum would show characteristic absorption bands:

C-H Stretching: The C-H bonds of the alkyl groups (butyl and ethyl) would show strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org Aromatic C-H stretching from the thiophene ring would appear at slightly higher wavenumbers, typically around 3000-3100 cm⁻¹.

C=C Stretching: The C=C stretching vibrations of the thiophene ring are expected to appear in the region of 1500-1650 cm⁻¹.

C-S Stretching: The C-S bond in the thiophene ring gives rise to absorptions that are typically weaker and can be found in the fingerprint region of the spectrum, usually below 800 cm⁻¹.

C-H Bending: The bending vibrations of the C-H bonds in the alkyl chains and the thiophene ring would be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Thiophene C=C | Stretching | 1500 - 1650 |

| Alkyl C-H | Bending | 1350 - 1470 |

| Thiophene C-S | Stretching | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. uobabylon.edu.iq When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. uobabylon.edu.iq The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly its system of π-electrons. libretexts.org

For unsaturated compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. inflibnet.ac.in The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally of high intensity. inflibnet.ac.in The n → π* transitions, which involve the promotion of a non-bonding electron (from the sulfur atom in the thiophene ring) to a π* antibonding orbital, are also possible. inflibnet.ac.in

The absorption spectrum of this compound is influenced by the chromophore, which in this case is the substituted thiophene ring. The alkyl substituents (butyl and ethyl groups) can cause a slight shift in the absorption maxima compared to unsubstituted thiophene. In conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org For instance, the absorption maximum for 1,3-butadiene (B125203) is 217 nm, while for 1,3,5-hexatriene, it shifts to 258 nm. libretexts.org

Advanced Spectroelectrochemical Methods for Mechanistic Insights

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time monitoring of spectral changes during an electrochemical reaction. mdpi.com This powerful technique offers mechanistic insights into the redox processes of electroactive species like thiophene derivatives. mdpi.com By applying a potential to a solution containing the compound and simultaneously recording its spectra (e.g., UV-Vis, Raman, or IR), one can identify and characterize transient intermediates and final products of electron transfer reactions. mdpi.comresearchgate.net

For thiophene-based compounds, spectroelectrochemistry is particularly valuable for studying their electropolymerization and the properties of the resulting conducting polymers. mdpi.com While direct spectroelectrochemical studies on this compound were not found, the principles can be extrapolated from research on similar molecules. For example, studies on bisthiophene-carbazole monomers have utilized spectroelectrochemistry to understand how different molecular spacers influence electrochemical behavior and the properties of the resulting polymers. rsc.org These studies often monitor the evolution of UV-Vis-NIR spectra as a function of the applied potential to track the formation of polarons and bipolarons, which are the charge carriers in conducting polymers. researchgate.net Such analyses help in understanding the doping mechanisms and the electronic structure of the oxidized or reduced species. mdpi.com

Chromatographic Methods for Separation and Identification of Homologous Series

Chromatographic techniques are essential for the separation and identification of individual components within complex mixtures, such as those found in crude oil or the products of pyrolysis. uu.nl For sulfur-containing organic compounds like this compound, gas chromatography is a particularly powerful tool. uu.nl

Gas chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. etamu.edu The time it takes for a compound to travel through the chromatographic column is known as its retention time, which is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). etamu.edu

In the analysis of complex hydrocarbon mixtures, homologous series of alkylated thiophenes, including 2-alkyl-5-ethylthiophenes, have been identified using GC. uu.nl The identification is often confirmed by comparing the retention times and mass spectra of the components in the sample with those of synthesized standards. uu.nl For instance, the presence of 2-dodecyl-5-ethylthiophene in a sediment sample was confirmed by coinjection with a synthesized standard on a capillary column. uu.nl

The retention behavior of homologous series follows predictable patterns. A plot of retention time versus the carbon number in a homologous series is often linear, which aids in the tentative identification of other members of the series. uu.nl Kovats retention indices are also widely used for standardizing retention data, making it easier to compare results between different laboratories and analytical systems. nist.gov

Researchers have successfully used GC coupled with a flame photometric detector (FPD), which is selective for sulfur compounds, or a mass spectrometer (MS) to identify various alkylated thiophenes in geological samples. uu.nluu.nl The mass spectrometer provides fragmentation patterns that are crucial for structural elucidation. uu.nl

Table 1: Gas Chromatography Experimental Conditions for Thiophene Analysis

| Parameter | Description | Source |

|---|---|---|

| Gas Chromatograph | Varian 3700 | uu.nl |

| Column | Fused silica (B1680970) capillary column (25 m x 0.25 mm) coated with CP-Sil 5 (0.12 µm film thickness) | uu.nl |

| Carrier Gas | Helium | uu.nl |

| Injector | Splitless, at 70°C | uu.nl |

| Temperature Program | Initial 70°C for 2 min, then ramp to 130°C at 10°C/min, then ramp to 300°C at 4°C/min | uu.nl |

| Detector | MAT-44 quadrupole mass spectrometer | uu.nl |

| Ionization Energy | 80 eV | uu.nl |

| Mass Range | m/z 50-550 | uu.nl |

Theoretical and Computational Chemistry Investigations of 2 Butyl 5 Ethylthiophene

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of organic molecules like 2-Butyl-5-ethylthiophene. These methods allow for the detailed examination of the molecule's geometry, electronic structure, and spectroscopic characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds in its butyl and ethyl side chains, this also involves a conformational analysis to identify the various low-energy structures it can adopt. pjbmb.org.pk

Table 1: Representative Calculated Geometrical Parameters for Thiophene (B33073) Derivatives (Note: This table presents typical bond lengths and angles for substituted thiophenes based on DFT calculations found in the literature. Specific values for this compound would require a dedicated computational study.)

| Parameter | Typical Calculated Value (B3LYP/6-311G(d,p)) |

| C-S bond length (in ring) | 1.73 - 1.75 Å semanticscholar.org |

| C=C bond length (in ring) | ~1.37 Å |

| C-C bond length (in ring) | ~1.42 Å |

| C-C (ring to alkyl) | ~1.51 Å |

| C-S-C bond angle | ~92-93° |

| C-C-S bond angle | ~111-112° semanticscholar.org |

| C-C-C bond angle (in ring) | ~112-113° |

Electronic Structure Characterization (Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which an electron is most easily removed, and its energy level is related to the molecule's ability to donate electrons (nucleophilicity). mdpi.com Conversely, the LUMO is the orbital that most readily accepts an electron, and its energy level is indicative of the molecule's electron-accepting ability (electrophilicity). libretexts.orgmdpi.com

For π-conjugated systems like thiophenes, the HOMO and LUMO are typically π-type orbitals delocalized across the aromatic ring. researchgate.net The presence of electron-donating alkyl groups (butyl and ethyl) is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and reactivity. mdpi.com A large HOMO-LUMO gap generally signifies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are widely used to compute these orbital energies and the resulting gap. semanticscholar.orgnih.gov

Table 2: Typical Frontier Molecular Orbital Energies for Substituted Thiophenes (Note: These are illustrative values based on studies of similar molecules. Actual values for this compound would depend on the specific computational method and solvent model used.)

| Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | -5.0 to -6.0 mdpi.com |

| LUMO Energy | -0.5 to -1.5 mdpi.com |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 semanticscholar.orgmdpi.com |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of both the computational method and the experimental structure determination.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the 1H and 13C NMR chemical shifts. scielo.org.za The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane). These predictions are invaluable for assigning peaks in experimental spectra. researchgate.netmdpi.com

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. scielo.org.za These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies, which often require scaling to correct for anharmonicity and other systematic errors, can be matched with experimental FT-IR spectra to assign specific vibrational modes, such as C-H stretches, C=C stretches of the thiophene ring, and various bending vibrations. scielo.org.zamdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. scielo.org.zaresearchgate.net The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to absorption intensities). For a molecule like this compound, the primary electronic transitions are expected to be of the π → π* type, characteristic of conjugated systems. researchgate.net

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. chemspider.com MD simulations model the atomic motions by applying the principles of classical mechanics, allowing researchers to explore the conformational landscape of this compound in a more comprehensive manner. mdpi.com

By simulating the molecule in a virtual box, often with an explicit solvent, MD can reveal the flexibility of the butyl and ethyl side chains, the rates of interconversion between different conformers, and the preferred orientations the molecule adopts in solution. nih.govnih.gov This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules or its properties in a bulk material. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. This involves mapping out the potential energy surface that connects reactants to products. A key aspect of this is the identification of transition states—the high-energy structures that represent the bottleneck of a reaction. e3s-conferences.orgbath.ac.uk

By calculating the structure and energy of transition states, chemists can understand the activation energy of a reaction, which is a primary determinant of the reaction rate. e3s-conferences.orgresearchgate.net For example, modeling the electrophilic substitution on the thiophene ring would involve locating the transition state for the attack of an electrophile at different positions on the ring, thereby predicting the regioselectivity of the reaction. nih.govnih.gov These calculations can elucidate whether a reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates. e3s-conferences.org

Prediction of Reactivity, Stability, and Other Global Chemical Parameters

Key global chemical parameters include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO). mdpi.com

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2. scielo.org.za

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A higher hardness value corresponds to lower reactivity. mdpi.comscielo.org.za

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is defined as ω = χ² / (2η).

These descriptors, derived from DFT calculations, offer a powerful framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions without the need for extensive experimentation. mdpi.com

Kinetic Modeling of Thiophene-Related Reactions

Kinetic modeling is a fundamental tool for understanding and predicting the behavior of chemical reactions involving thiophene and its derivatives. While specific kinetic studies on this compound are not extensively available in the reviewed literature, a significant body of research on the kinetic modeling of related thiophenic compounds provides crucial insights into the reaction mechanisms and rates that would be analogous for this compound. These studies often employ a combination of experimental data and computational chemistry to develop detailed reaction networks and determine key kinetic parameters.

Theoretical investigations into the unimolecular pyrolysis of the parent compound, thiophene, have been conducted to establish a foundational kinetic model. High-level ab initio methods are used to map the potential energy surface of the pyrolysis reactions. acs.org Variational transition-state theory (VTST) is then employed to calculate the rate coefficients of the elementary reactions. acs.org For instance, the Arrhenius expression for the unimolecular pyrolysis of thiophene has been determined, highlighting that the process is primarily initiated by ring-H migrations rather than C-S bond rupture. acs.org Such models indicate that at all temperatures, thioketene (B13734457) and ethyne (B1235809) are the major pyrolysis products. acs.org

Hydrodesulfurization (HDS) is a critically important industrial process for removing sulfur from petroleum feedstocks, and the kinetics of thiophene HDS have been extensively modeled. Theoretical studies using first-principles based microkinetic modeling have investigated the HDS of thiophene over molybdenum disulfide (MoS₂) catalysts. osti.goviaea.org These models typically consider two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). The dominant reaction route is found to be temperature-dependent. osti.goviaea.org In the lower temperature range (500–600 K), the HYD pathway, leading to the formation of C₄H₈, is favored on the Mo-edge and Mo-S connection edge of the catalyst. osti.goviaea.org As the temperature increases above 650 K, the DDS route, resulting in C₄H₆, becomes the dominant pathway. osti.goviaea.org On the S-edge of the catalyst, the DDS route is the major pathway across the entire temperature range of 500–750 K. osti.goviaea.org

The oxidation of thiophene derivatives is another area where kinetic modeling has been successfully applied. Studies on the oxidation of benzothiophene (B83047) (BT), dibenzothiophene (B1670422) (DBT), and 4,6-dimethyldibenzothiophene (B75733) (DMDBT) with hydrogen peroxide have provided detailed kinetic data. acs.orgresearchgate.net These reactions are often studied under homogeneous conditions using organometallic catalysts. acs.orgresearchgate.net The kinetic models for these systems typically involve two steps: the oxidation of the thiophene derivative to the corresponding sulfoxide (B87167) and the subsequent oxidation of the sulfoxide to the sulfone. acs.orgresearchgate.net Rate constants for both steps have been measured, and it has been observed that the relative reactivity of the thiophene substrates can vary significantly. acs.orgresearchgate.net For example, with a tungsten-based catalyst, the relative reactivity was found to be approximately DBT/DMDBT/BT ≈ 10/5/1. acs.orgresearchgate.net

Kinetic studies have also been performed on the reactions of functionalized thiophenes. For instance, the kinetics of the σ-complexation reactions of 3,5-dicyanothiophene with various cyclic secondary amines have been investigated in different solvents. nih.govacs.org These studies utilize spectrophotometry to monitor the reaction progress and determine second-order rate constants. acs.org The data from such studies can be used to determine the electrophilicity parameter of the thiophene derivative within the framework of linear free energy relationships. nih.gov

The table below summarizes key kinetic parameters from studies on various thiophene-related reactions, which can serve as a basis for estimating the reactivity of this compound.

| Reaction Type | Thiophene Derivative | Catalyst/Conditions | Key Kinetic Parameters | Reference |

| Unimolecular Pyrolysis | Thiophene | High Temperature | k = 1.21 × 10¹³ × exp[(-78.96 kcal/mol)/(RT)] | acs.org |

| Hydrodesulfurization (DDS) | Thiophene | MoS₂ S-edge (500-750 K) | Dominant pathway, forms C₄H₆ | osti.goviaea.org |

| Hydrodesulfurization (HYD) | Thiophene | MoS₂ Mo-edge (500-600 K) | Dominant pathway, forms C₄H₈ | osti.goviaea.org |

| Oxidation to Sulfoxide | Benzothiophene (BT) | [Cp₂W₂O₅]/H₂O₂ | ΔH‡ = 11.4(5) kcal/mol, ΔS‡ = -26.1(1.6) eu | acs.orgresearchgate.net |

| Oxidation to Sulfoxide | Dibenzothiophene (DBT) | [Cp₂W₂O₅]/H₂O₂ | ΔH‡ = 7.7(6) kcal/mol, ΔS‡ = -33(2) eu | acs.orgresearchgate.net |

| Oxidation to Sulfone | Benzothiophene Sulfoxide (BTO) | [Cp₂W₂O₅]/H₂O₂ | ΔH‡ = 10.8(5) kcal/mol, ΔS‡ = -21.8(1.6) eu | acs.orgresearchgate.net |

| Oxidation to Sulfone | Dibenzothiophene Sulfoxide (DBTO) | [Cp₂W₂O₅]/H₂O₂ | ΔH‡ = 10.3(9) kcal/mol, ΔS‡ = -25(3) eu | acs.orgresearchgate.net |

Advanced Applications in Materials Science and Engineering

Development of Conjugated Polymers and Oligomers Based on Thiophene (B33073) Units

Thiophene-based compounds are of significant interest in materials science due to their robust chemical nature, versatility, and functional properties. researchgate.net Oligothiophenes and polythiophenes are particularly noted for their applications in organic electronics. juniperpublishers.com The introduction of different functional substituents or microstructures can tune the optical and electronic properties of thiophene derivatives. uh.edu

While specific research focusing solely on the homopolymer of 2-butyl-5-ethylthiophene is not extensively documented in the provided results, the principles of polythiophene chemistry allow for extrapolation. Poly(3-alkylthiophene)s (P3ATs) are a well-studied class of conducting polymers. The alkyl side chains, such as the butyl and ethyl groups in this compound, are crucial for solubility, which is a key factor for solution-processable fabrication of electronic devices. vulcanchem.com The polymerization of asymmetrically substituted thiophenes like this compound can lead to polymers with varying degrees of regioregularity, which in turn significantly impacts the material's electronic properties.

The synthesis of thiophene-based polymers can be achieved through methods like ferric chloride oxidation or catalyst-transfer polycondensation, with the latter offering more control over the polymer's structure. juniperpublishers.comcmu.edu Derivatives of thiophene are integral in creating advanced electronic materials. For instance, the incorporation of thiophene rings into π-conjugated backbones has been a strategy to enhance the stability of organic semiconductors. juniperpublishers.com

The performance of thiophene-based materials in electronic devices is intrinsically linked to their molecular and supramolecular structure. Key factors influencing their properties include:

Regioregularity: In polymers derived from asymmetrically substituted thiophenes, the degree of head-to-tail (HT) coupling is critical. A high degree of HT regioregularity promotes a more planar backbone conformation, which facilitates intermolecular π-π stacking. This ordered packing is essential for efficient charge transport, leading to higher electrical conductivity. nih.gov

π-Conjugation: The extent of π-conjugation along the polymer backbone dictates the material's optical properties, such as its absorption and emission spectra. A more extended and planar conjugation results in a smaller bandgap, leading to a red shift in the absorption spectrum. rsc.org

Intermolecular Interactions: The packing of polymer chains in the solid state is governed by weak intermolecular forces, such as van der Waals forces and π-π stacking. uh.edu These interactions are crucial for creating ordered domains that act as pathways for charge carriers.

The following table summarizes the general relationship between structural features and properties in polythiophenes:

| Structural Feature | Impact on Electrical Conductivity | Impact on Optical Properties |

| High Regioregularity | Increases | Red-shifts absorption, enhances absorption coefficient |

| Increased π-Conjugation Length | Increases | Narrows the bandgap, red-shifts absorption |

| Strong Intermolecular Packing | Increases | Can lead to aggregation-induced emission or quenching |

Organic Electronic Device Components (e.g., in Organic Solar Cells, Organic Field-Effect Transistors)

Thiophene derivatives are fundamental components in a range of organic electronic devices due to their excellent charge transport properties and stability. researchgate.net They are utilized as active materials in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.netjuniperpublishers.com

In OFETs , thiophene-based materials serve as the semiconductor layer where charge transport occurs. acs.orgmdpi.com The introduction of alkyl groups, like in this compound, can enhance the solubility of these materials, allowing for solution-based processing techniques like spin-coating or printing to fabricate the thin films required for these devices. acs.org The performance of OFETs, particularly the charge carrier mobility, is highly dependent on the molecular ordering of the thiophene derivative in the thin film. researchgate.net

In OSCs , thiophene derivatives are often used as the electron donor material in the active layer of a bulk heterojunction device. nih.gov The favorable electronic properties of thiophenes allow for efficient charge generation and transport. The design of novel thiophene-based polymers and small molecules continues to be a key strategy in improving the power conversion efficiency of OSCs. nih.govresearchgate.net

Design and Synthesis of Sensory Materials

The sensitivity of the electronic and optical properties of thiophene-based materials to their local environment makes them excellent candidates for sensory applications. acs.org Thiophene-based polymers can be designed as chemoresistive sensors, where the binding of an analyte to the polymer backbone disrupts the π-conjugation, leading to a measurable change in conductivity. acs.org

Furthermore, the fluorescent properties of some thiophene derivatives can be exploited for developing fluorescent sensors. acs.org The interaction with specific ions or molecules can cause a change in the fluorescence intensity or a shift in the emission wavelength, allowing for sensitive and selective detection. acs.org Metal-organic frameworks (MOFs) incorporating thiophene-functionalized ligands have also been shown to be effective sensory materials for detecting environmental contaminants. acs.org

Supramolecular Assemblies Incorporating Thiophene Moieties

The ability of thiophene derivatives to self-assemble into well-defined nanostructures is a rapidly developing area of research. uh.edu These supramolecular assemblies are driven by non-covalent interactions such as π-π stacking and hydrogen bonding. acs.org The resulting structures can range from nanowires and nanoparticles to two-dimensional crystalline sheets. uh.edu

The control over the self-assembly process is crucial as the morphology of the resulting nanostructure dictates its properties and potential applications. acs.org For example, the formation of one-dimensional fibers with π-stacked thiophene cores can create efficient pathways for charge transport. acs.org The study of these assemblies on surfaces like graphite (B72142) provides insights into the fundamental interactions that govern molecular organization. acs.org These organized structures are not only important for electronic applications but also for creating novel functional materials with tailored properties. researchgate.net

Environmental Chemistry and Remediation Research

Occurrence and Significance in Complex Hydrocarbon Mixtures (e.g., Petroleum)

2-Butyl-5-ethylthiophene is a sulfur-containing organic compound that belongs to the class of alkylthiophenes. Alkylthiophenes, including this compound, are naturally occurring components of crude oil and other complex hydrocarbon mixtures. uu.nlunt.edu Their presence and distribution can provide valuable information for geochemical studies, such as fingerprinting crude oils and assessing their maturity. uu.nluu.nl

Homologous series of various alkylthiophenes, including 2-alkyl-5-ethylthiophenes, have been identified in the pyrolysates of sulfur-rich kerogens, which are the precursors to crude oil. uu.nlscispace.com The specific distribution patterns of these compounds can be more characteristic than the hydrocarbons present in the saturated hydrocarbon fraction of crude oil. uu.nl For instance, studies have identified this compound in Wilmington, California crude oil and in the pyrolysates of asphaltenes from Venezuelan crude oil. uu.nlunt.edu The presence of such compounds in immature sediments suggests that the incorporation of sulfur into organic matter can occur at an early stage of diagenesis. uu.nl

In addition to crude oil, this compound has been detected in other environmental contexts. For example, it has been identified as one of the antimicrobial compounds in an extract from Phialophora terrestris, a fungus with potential applications in agriculture for its antifungal properties. mdpi.com It has also been found in deep bedrock groundwater, where its presence is part of a complex mixture of volatile organic compounds that are formed and degraded through both abiotic and biotic processes. researchgate.net

The following table summarizes the occurrence of this compound and related alkylthiophenes in various hydrocarbon mixtures and environmental samples.

| Sample Type | Specific Alkylthiophenes Identified | Significance |

| Crude Oil (Wilmington, CA) | This compound | Component of naturally occurring sulfur compounds. unt.edu |

| Crude Oil (Venezuela - Asphaltene Pyrolysate) | Homologous series of 2-alkyl-5-ethylthiophenes | Indicator of oil maturity and source characteristics. uu.nl |

| Sulfur-Rich Kerogen Pyrolysates | Homologous series of 2-alkyl-5-ethylthiophenes | Provides information on the precursors of crude oil. scispace.com |

| Messinian Evaporitic Basin Sediments | 2-Butyl-5-pentacosyl-thiophene, 2-butyl-5-hexadecyl-thiophene | Indicates early diagenetic incorporation of sulfur. uu.nl |

| Deep Bedrock Groundwater | This compound (among other VOCs) | Part of complex biogeochemical cycling of organic compounds. researchgate.net |

| Phialophora terrestris Fungal Extract | This compound | Contributes to the antimicrobial properties of the extract. mdpi.com |

Abiotic Degradation Pathways (e.g., Thermal Decomposition, Photo-oxidation)

The abiotic degradation of this compound, like other alkylthiophenes, can occur through processes such as thermal decomposition and photo-oxidation. These degradation pathways are crucial in understanding the fate of such compounds in the environment and in industrial processes.

Thermal Decomposition:

The thermal decomposition, or thermolysis, of thiophenes involves the breaking of chemical bonds due to heat. wikipedia.org For thiophene (B33073), the parent compound of this compound, thermal decomposition has been studied extensively. At high temperatures, thiophene can decompose into various products, including acetylene (B1199291) and CS₂. researchgate.net The presence of alkyl substituents, such as butyl and ethyl groups, on the thiophene ring influences its thermal stability. Generally, the thermal stability of alkyl-substituted aromatic compounds is lower than that of the parent aromatic compound. The decomposition of alkylthiophenes can be initiated by the cleavage of the C-C bond in the alkyl side chain. For instance, the thermal decomposition of n-butylthiol and n-hexylthiol begins at around 250°C. researchgate.net While specific studies on the thermal decomposition of this compound are limited, the general principles of thiophene and alkylthiol decomposition suggest that it would break down under elevated temperatures, likely initiating with the cleavage of the butyl or ethyl groups.

Photo-oxidation:

The following table provides a summary of the abiotic degradation pathways for thiophenic compounds.

| Degradation Pathway | General Reactants/Conditions | General Products | Relevance to this compound |

| Thermal Decomposition | High temperatures (e.g., >250°C) | Smaller hydrocarbons, sulfur compounds (e.g., H₂S, CS₂) | Expected to decompose at elevated temperatures, likely initiating at the alkyl side chains. researchgate.netresearchgate.net |

| Photo-oxidation | Light (e.g., UV), Oxidant (e.g., O₂) | Sulfoxides, furans, disulfides | Susceptible to degradation by light and oxygen, leading to oxygenated products. nih.govtandfonline.com |

Implications in Catalyst Deactivation and Desulfurization Processes

The presence of this compound and other alkylthiophenes in hydrocarbon feedstocks has significant implications for industrial processes, particularly in the context of catalyst deactivation and desulfurization.

Catalyst Deactivation:

In catalytic processes such as hydrodesulfurization (HDS), sulfur-containing compounds like this compound can act as catalyst poisons or inhibitors, leading to a decrease in catalyst activity over time. researchgate.netresearchgate.net The thiophenic sulfur atom can strongly adsorb onto the active sites of catalysts, which are typically composed of metals like molybdenum, cobalt, and nickel supported on alumina (B75360). nih.govresearchgate.netresearchgate.net This strong adsorption can block the active sites, preventing them from participating in the desired catalytic reactions.

The structure of the alkylthiophene can influence its inhibitory effect. For example, in the HDS of a mixture of thiophene, 2-ethylthiophene (B1329412), and benzothiophene (B83047), a mutual inhibition effect was observed, where the presence of one compound slowed down the desulfurization of the others due to competitive adsorption on the catalyst surface. nih.govresearchgate.net It has been noted that the presence of 2-methylthiophene (B1210033) can have a stronger inhibiting effect on the hydrogenation of olefins (a competing reaction in HDS) than hydrogen sulfide (B99878) (H₂S), a common product of HDS. researchgate.net The deactivation of catalysts by sulfur compounds is a major challenge in the refining industry, necessitating periodic catalyst regeneration or replacement.

Desulfurization Processes:

The removal of sulfur compounds from petroleum fractions, known as desulfurization, is crucial to meet environmental regulations and to prevent the poisoning of catalysts in downstream processes like catalytic reforming. researchgate.net Hydrodesulfurization (HDS) is the most common technology used for this purpose. In HDS, the hydrocarbon feed is treated with hydrogen at high temperature and pressure in the presence of a catalyst.

The reactivity of thiophenic compounds in HDS is highly dependent on their molecular structure. The presence and position of alkyl substituents on the thiophene ring significantly affect the rate of desulfurization. Generally, the HDS reactivity of alkylthiophenes decreases with an increasing number of alkyl groups. capes.gov.br Furthermore, the position of the alkyl group is important; for instance, β-substituted thiophenes are often more reactive than α-substituted ones. asianpubs.org However, some studies have shown that HDS activity can decrease in the order: thiophene > 2-octylthiophene > 2-butylthiophene (B75402) > 2-ethylthiophene. asianpubs.org This indicates a complex relationship between the alkyl chain length and reactivity.

The HDS of this compound would proceed through the hydrogenation of the thiophene ring followed by the cleavage of the carbon-sulfur bonds, ultimately yielding butane, ethane, and hydrogen sulfide. The steric hindrance caused by the alkyl groups can influence the adsorption of the molecule on the catalyst surface and, consequently, its reactivity.

The table below summarizes the key implications of this compound in catalytic processes.

| Process | Implication | Mechanism/Reason |

| Catalyst Deactivation | Acts as a catalyst inhibitor/poison. | Strong adsorption of the thiophenic sulfur atom onto catalyst active sites, leading to site blocking. nih.govresearchgate.net |

| Desulfurization (HDS) | A target compound for removal from hydrocarbon streams. | The C-S bonds are catalytically cleaved in the presence of hydrogen to form hydrocarbons and H₂S. asianpubs.org |

| HDS Reactivity | Reactivity is influenced by its alkyl substituents. | Steric hindrance and electronic effects of the butyl and ethyl groups affect adsorption and reaction rates on the catalyst surface. capes.gov.brasianpubs.org |

Catalysis Research Involving 2 Butyl 5 Ethylthiophene

Role as a Substrate in Novel Catalytic Transformations

The functionalization of thiophene (B33073) rings is a cornerstone of synthetic chemistry, enabling the creation of materials with specific electronic and optical properties. 2-Butyl-5-ethylthiophene, with its defined substitution pattern, is an interesting substrate for novel catalytic transformations that aim to build molecular complexity.

Research has extensively explored the direct C-H arylation of thiophene derivatives using palladium catalysts. researchgate.net These methods offer an atom-economical alternative to traditional cross-coupling reactions. For instance, studies on 2-n-butylthiophene have shown that a ligand-less palladium acetate (B1210297) [Pd(OAc)2] system can efficiently catalyze the arylation at the 5-position of the thiophene ring. researchgate.net This type of transformation is significant as it allows for the direct formation of carbon-carbon bonds on the thiophene core. Given its similar structure, this compound would be expected to undergo analogous transformations, although the existing ethyl group at the 5-position would direct arylation to other available C-H positions on the ring, guided by the specific catalyst system employed.

Enzymatic catalysis also presents a frontier for novel transformations. Studies on ethylbenzene (B125841) dehydrogenase (EbDH), an enzyme capable of hydroxylating ethylbenzene, have revealed its activity with a range of substrate analogs, including ethyl-substituted thiophenes. nih.gov Research on 2-ethylthiophene (B1329412) demonstrated that it acts as a substrate for EbDH, though it also exhibits substrate inhibition at higher concentrations. nih.gov This suggests that biocatalytic systems could be developed to selectively functionalize the alkyl side chains of compounds like this compound, offering a green and highly selective route to new derivatives.

| Substrate | Substrate Inhibition Constant (Ki) (μM) | Comment |

|---|---|---|

| 2-Ethylthiophene | 2400 | Exhibits substrate inhibitory effects. |

| 2-n-Propylthiophene | 2500 | Exhibits substrate inhibitory effects. |

Investigations into Catalytic Desulfurization Processes

The removal of sulfur from fuels is a critical industrial process to prevent the emission of sulfur oxides (SOx) and to protect downstream catalysts in the refining process from poisoning. Alkylthiophenes, such as this compound, are representative of the refractory sulfur compounds that are challenging to remove from fuel streams. Catalytic desulfurization studies are therefore of high importance.

One of the primary technologies is hydrodesulfurization (HDS) . This process involves treating petroleum feedstocks with hydrogen gas over a solid catalyst at elevated temperatures and pressures. For alkylthiophenes, the reaction mechanism and reactivity are influenced by the position of the alkyl substituents. asianpubs.org Research using typical nickel-tungsten on alumina (B75360) (NiW/alumina) catalysts has shown that the HDS of alkylthiophenes can proceed through a hydrogenation pathway, where the thiophene ring is first partially or fully hydrogenated to dihydrothiophene or tetrahydrothiophene, followed by the cleavage of the carbon-sulfur bonds. asianpubs.org The electronic effect of the substituents plays a key role, and generally, thiophenes with substituents at the β-position (3- or 4-position) are found to be more reactive than those with α-substituents (2- or 5-position). asianpubs.org

Another approach that has gained significant attention is oxidative desulfurization (ODS) . This method involves the oxidation of sulfur compounds to their corresponding sulfoxides or sulfones, which have higher polarity and boiling points, allowing for their easy removal from the non-polar fuel matrix by extraction or adsorption. researchgate.net Various catalytic systems have been developed for ODS, often utilizing an oxidant like hydrogen peroxide (H2O2) in combination with a catalyst. researchgate.netresearchgate.net Catalyst systems composed of tungstate (B81510) and Brønsted acidic ionic liquids have shown high activity for the oxidation of thiophene, benzothiophene (B83047), and their derivatives. researchgate.net The reactivity of different sulfur compounds in ODS can vary, but the process is notably effective for refractory compounds that are difficult to remove by conventional HDS. acs.org

| Process | Catalyst System Example | Target Compounds | Key Findings | Reference |

|---|---|---|---|---|

| Hydrodesulfurization (HDS) | NiW/alumina | Thiophene, Alkylthiophenes | Reaction proceeds via hydrogenation of the thiophene ring. β-substituted thiophenes are often more reactive than α-substituted ones. | asianpubs.org |

| Oxidative Desulfurization (ODS) | Tungstate and Brønsted acidic ionic liquids with H₂O₂ | Thiophene, Benzothiophene (BT), Dibenzothiophene (B1670422) (DBT) | Sulfur compounds are oxidized to sulfones for easy removal. Can achieve very high conversion rates for refractory sulfur compounds. | researchgate.net |

| Oxidative Desulfurization (ODS) | V₂O₅ in Ionic Liquids with H₂O₂ | Benzothiophene (BT), Dibenzothiophene (DBT) | The system is recyclable and shows high sulfur removal efficiency at moderate temperatures. | asianpubs.org |

Structure Property Relationship Studies Non Biological Focus

Impact of Alkyl Chain Length and Branching on Material Performance

The introduction of alkyl side chains onto the polythiophene backbone is a critical strategy for rendering these polymers soluble and processable. researchgate.net However, the length and branching of these alkyl groups do more than just enhance solubility; they profoundly influence the polymer's morphology, charge carrier mobility, and ultimately, the performance of devices fabricated from them. researchgate.netkaust.edu.sa

Studies on a series of poly(3-alkylthiophene)s (P3ATs) with varying alkyl chain lengths (butyl, hexyl, octyl, and decyl) have demonstrated a clear trend in device performance. researchgate.net For instance, in all-polymer solar cells, poly(3-hexylthiophene) (P3HT) was identified as the optimal P3AT, striking a balance between favorable energy level offsets and the ability to recrystallize effectively before significant phase separation occurs. researchgate.net The hole mobility in field-effect transistors has also been shown to decrease as the side-chain length increases. researchgate.net

The branching of the alkyl side chain is another critical factor. Bulky or branched side chains can disrupt the planarity of the polythiophene backbone, leading to a more twisted conformation. nih.govacs.org This twisting reduces the effective conjugation length along the polymer chain, which in turn affects the material's electronic and optical properties. cmu.edu

The following table summarizes the general trends observed for the impact of alkyl chain length on the properties of poly(3-alkylthiophene)s.

| Property | Impact of Increasing Alkyl Chain Length | Rationale |

| Solubility | Generally increases. researchgate.net | Longer alkyl chains enhance the interaction with organic solvents. |

| Interchain Stacking Distance | Generally increases. researchgate.net | The physical size of the longer chains pushes the polymer backbones further apart. |

| Charge Carrier Mobility | Tends to decrease. researchgate.net | Increased distance between chains hinders intermolecular charge transport. |

| Crystallinity | Can be influenced in complex ways; may decrease with very long chains due to steric hindrance. researchgate.net | The packing and ordering of polymer chains are affected by the size and flexibility of the side chains. |

| Melting Temperature | Generally decreases. | Longer, more flexible side chains can disrupt the crystalline packing and lower the energy required for melting. |

Regiochemical Control and its Influence on Polymer Conformation and Properties

The polymerization of asymmetrically substituted thiophenes, such as 3-alkylthiophenes, can result in different regiochemical couplings between the monomer units. The three possible couplings are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu The proportion of these couplings, known as regioregularity, has a profound impact on the polymer's conformation and its resulting electronic and optical properties. cmu.eduwikipedia.org

Polymers with a high percentage of HT couplings are referred to as regioregular polythiophenes. cmu.edu In this arrangement, the alkyl side chains are positioned in a regular, alternating fashion, which minimizes steric hindrance between adjacent monomer units. cmu.edu This allows the polymer backbone to adopt a more planar conformation, leading to a higher degree of π-orbital overlap and an extended conjugation length. cmu.eduubc.ca This extended conjugation is directly responsible for the desirable electronic properties of these materials, such as high charge carrier mobility and a smaller bandgap. cmu.edu

In contrast, regioirregular polythiophenes contain a significant number of HH and TT couplings. cmu.edu The HH coupling, in particular, introduces significant steric repulsion between the adjacent alkyl side chains. researchgate.net To alleviate this steric strain, the thiophene (B33073) rings are forced to twist relative to each other, disrupting the planarity of the polymer backbone. cmu.edu This twisting reduces the effective conjugation length, leading to a larger bandgap, lower charge carrier mobility, and consequently, diminished device performance. cmu.edu For example, a regiorandom copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) exhibited a conductivity of 50 S/cm, whereas a more regioregular version with a higher ratio of HT couplings showed a significantly higher conductivity of 140 S/cm. wikipedia.org

The synthesis of regioregular poly(3-alkylthiophenes) with a high percentage of HT couplings (often exceeding 95%) has been made possible through methods like the Grignard Metathesis (GRIM) polymerization. acs.orgresearchgate.net This level of control over the polymer's microstructure is crucial for achieving high-performance organic electronic devices.

The table below outlines the key differences between regioregular and regioirregular polythiophenes.

| Property | Regioregular (High % HT couplings) | Regioirregular (Mixture of HT, HH, TT couplings) |

| Polymer Conformation | Planar. cmu.edu | Twisted. cmu.edu |

| Conjugation Length | Extended. cmu.eduubc.ca | Disrupted. cmu.edu |

| Bandgap | Smaller. cmu.edu | Larger. cmu.edu |

| Charge Carrier Mobility | High. cmu.edu | Low. cmu.edu |

| Conductivity | High. cmu.eduwikipedia.org | Low. wikipedia.org |

| Crystallinity | Higher, more ordered. researchgate.net | Lower, more amorphous. nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes to Substituted Thiophenes

The synthesis of thiophene (B33073) derivatives has traditionally been dominated by methods like the Paal-Knorr and Gewald syntheses. derpharmachemica.comnih.gov However, future research is focused on developing more efficient, regioselective, and environmentally friendly synthetic routes.

A significant area of development is the use of metal-catalyzed heterocyclization of functionalized alkynes, which offers a powerful method for the regioselective and atom-economical synthesis of substituted thiophenes from readily available acyclic precursors. nih.gov Various catalysts, including those based on palladium, rhodium, and copper, have been employed to facilitate these transformations, often leading to complex thiophene derivatives with high regioselectivity. nih.govorganic-chemistry.org

Future efforts will likely focus on:

Developing catalysts that allow for precise control over the substitution pattern on the thiophene ring.

Expanding the substrate scope of metal-free reactions to create a wider variety of functionalized thiophenes.

Optimizing one-pot syntheses to improve yields and simplify purification processes for industrial-scale applications. benthamdirect.com

| Synthetic Approach | Description | Key Advantages |

| Metal-Catalyzed Heterocyclization | Cyclization of S-containing alkyne substrates using metal catalysts (e.g., Pd, Rh). nih.gov | High regioselectivity, atom economy, access to complex derivatives. nih.govorganic-chemistry.org |

| Metal-Free Methodologies | Use of reagents like elemental sulfur or potassium sulfide (B99878), avoiding metal catalysts. nih.gov | Environmentally friendly, minimizes metal toxicity. nih.gov |

| Modified Multicomponent Reactions | One-pot reactions involving multiple starting materials to form complex thiophenes. nih.gov | Increased efficiency, reduced waste, fewer synthetic steps. nih.gov |

Application of Advanced Characterization Techniques for In-depth Analysis

A thorough understanding of the structural and electronic properties of substituted thiophenes is crucial for their application. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used, future research will increasingly rely on more advanced characterization methods for in-depth analysis. kpi.uaresearchgate.net

X-ray crystallography is invaluable for determining the precise three-dimensional structure of thiophene derivatives in the solid state. nih.gov This information is critical for understanding intermolecular interactions that govern molecular packing, which in turn influences the material's bulk properties. nih.gov

Thermal analysis techniques , such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability of new thiophene-based materials, a key parameter for applications in organic electronics. researchgate.net

For materials intended for optical applications, advanced spectroscopic techniques are employed to probe their photophysical properties. UV-Vis and photoluminescence spectroscopy are used to characterize the absorption and emission properties of these compounds. researchgate.net

The table below summarizes key characterization techniques and the insights they provide.

| Characterization Technique | Information Gained | Relevance |

| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions. nih.gov | Understanding solid-state packing and its effect on material properties. nih.gov |

| Thermal Analysis (TGA/DSC) | Thermal stability, phase transitions. researchgate.net | Assessing suitability for high-temperature applications like organic electronics. |

| UV-Vis Spectroscopy | Electronic absorption properties, HOMO-LUMO gap. researchgate.net | Characterizing optical and electronic behavior for optoelectronic devices. |

| Photoluminescence Spectroscopy | Emission properties, quantum yield. researchgate.net | Evaluating performance in applications such as OLEDs. |

Tailored Materials Design for Specific Technological Applications

The versatility of the thiophene ring allows for the design of materials with properties tailored for specific applications. By strategically modifying the substituents on the thiophene core, researchers can fine-tune the electronic and optical characteristics of the resulting materials. nih.gov

In the field of organic electronics , thiophene derivatives are key components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com Future research will focus on designing novel substituted thiophenes, like derivatives of 2-Butyl-5-ethylthiophene, to enhance charge carrier mobility, improve emission efficiency, and increase device stability. For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby tuning the material's semiconductor properties. acs.org

Substituted thiophenes also have applications as optical brighteners and tracers. specialchem.com The design of new derivatives will aim to achieve higher fluorescence quantum yields and greater photostability for use in polymers, films, and fibers. specialchem.com

The future of tailored materials design will involve:

Synthesizing libraries of thiophene compounds with systematically varied substituents to establish clear structure-property relationships.

Incorporating thiophene units into larger conjugated polymer backbones to create materials with enhanced electronic and optical performance. kpi.ua

Exploring the self-assembly of thiophene derivatives to create ordered nanostructures with anisotropic properties.

Integrated Computational-Experimental Approaches for Predictive Science

The integration of computational modeling with experimental synthesis and characterization is a powerful strategy for accelerating the discovery of new materials. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become essential tools for predicting the properties of thiophene derivatives before they are synthesized. acs.orgresearchgate.net

Computational studies can provide valuable insights into:

Molecular Geometry: Optimizing the ground-state structure of molecules. nih.gov

Electronic Properties: Calculating HOMO-LUMO energy levels and the corresponding energy gap, which are crucial for predicting electronic and optical behavior. mdpi.comorientjchem.org

Spectroscopic Properties: Simulating IR and UV-Vis spectra to aid in the interpretation of experimental data. mdpi.comnih.gov

By using computational screening, researchers can identify promising candidate molecules with desired properties, thereby prioritizing synthetic efforts and reducing the time and resources required for materials discovery. nih.gov For example, DFT calculations can predict how different alkyl substituents on the thiophene ring will affect the HOMO-LUMO gap, allowing for the rational design of materials with specific band gaps for electronic applications. acs.org

The synergy between theory and experiment is expected to become even more critical. Future work will likely involve the use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies, leading to the development of predictive models that can guide the design of next-generation thiophene-based materials with unprecedented accuracy. nih.gov

| Computational Method | Predicted Properties | Impact on Research |